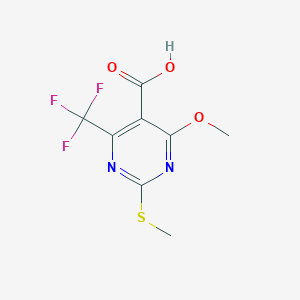

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid

Description

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds constitute a fundamental class of organic molecules that have garnered extensive attention in medicinal chemistry and materials science research. According to comprehensive studies, more than 85% of all biologically-active chemical entities contain a heterocycle, reflecting the central role of heterocycles in modern drug design. The significance of heterocyclic compounds extends beyond their prevalence in pharmaceuticals, as they provide essential tools for modification of solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents.

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid represents a particularly sophisticated example within heterocyclic chemistry research due to its complex substitution pattern. The compound features a pyrimidine ring structure, which is a six-membered aromatic ring containing two nitrogen atoms. This structural foundation is enhanced by four distinct functional groups: a methoxy group, a methylsulfanyl group, a trifluoromethyl group, and a carboxylic acid group. The strategic placement of these substituents creates a molecule with unique chemical properties that have attracted research interest in pharmaceutical development.

The compound's significance in heterocyclic chemistry research is further underscored by its relationship to trifluoromethylated compounds, which have become increasingly important in pharmaceutical applications. Research has demonstrated that trifluoromethylated compounds are of considerable importance in the pharmaceutical industry and agrochemicals, with several notable pharmaceutical compounds incorporating trifluoromethyl groups. The presence of the trifluoromethyl group in this pyrimidine derivative enhances its lipophilicity and can influence its biological activity, making it particularly valuable for pharmaceutical research applications.

Recent research efforts have focused on developing novel trifluoromethyl pyrimidine derivatives, with studies reporting significant antifungal, insecticidal, and anticancer activities. These findings highlight the growing importance of compounds like this compound in the development of new therapeutic agents. The compound's structural complexity and functional group diversity position it as a valuable building block for further chemical modifications and biological evaluations.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service number 1186404-89-6, which serves as its unique identifier in chemical databases and literature. This nomenclature system provides precise information about the compound's structural features and substitution patterns.

The molecular structure of this compound can be systematically described through its individual components. The pyrimidine core represents the fundamental six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The numbering system for pyrimidine begins with one of the nitrogen atoms and proceeds around the ring, providing a standardized framework for identifying substitution positions. Each functional group is precisely positioned according to this numbering system, creating a clear structural description.

Table 1: Structural Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1186404-89-6 |

| Molecular Formula | C8H7F3N2O3S |

| Molecular Weight | 268.22 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |

| Melting Point | 158-159°C |

The Standard International Chemical Identifier for this compound provides additional structural information: InChI=1S/C8H7F3N2O3S/c1-16-5-3(6(14)15)4(8(9,10)11)12-7(13-5)17-2/h1-2H3,(H,14,15). This identifier encodes the complete structural information in a standardized format that can be used across different chemical databases and software systems. The corresponding Standard International Chemical Identifier Key, VCTUUTHJXNTUKY-UHFFFAOYSA-N, serves as a shortened version for database searches and cross-referencing.

The Simplified Molecular Input Line Entry System representation of the compound (COC1=NC(=NC(=C1C(=O)O)C(F)(F)F)SC) provides a linear notation that describes the molecular structure in a format suitable for computer processing. This system allows for efficient storage and manipulation of structural data in chemical databases and computational chemistry applications.

Historical Development of Trifluoromethylated Pyrimidines

The historical development of trifluoromethylated pyrimidines represents a significant evolution in organic fluorine chemistry, which has garnered substantial attention for several decades and has become essential to various interconnected research fields. The introduction of fluorine groups, particularly trifluoromethyl groups, into organic compounds has emerged as one of the most efficient methods for modulating molecular properties, including lipophilicity and metabolic stability.

The earliest investigations into trifluoromethyl groups in relationship to biological activity can be traced back to F. Lehmann in 1927, marking the beginning of systematic research into fluorinated compounds. An early comprehensive review of this field appeared in 1958, establishing the foundation for subsequent developments in trifluoromethylation chemistry. The synthetic methodology for introducing trifluoromethyl groups was initially developed by Frédéric Swarts in 1892, who utilized antimony fluoride in reactions with benzotrichloride to form trifluoromethylated products.

The development of trifluoromethylated pyrimidines specifically has been driven by advances in synthetic methodologies and reagent development. In the 1930s, Kinetic Chemicals and IG Farben made significant improvements to early synthetic methods by replacing antimony fluoride with hydrogen fluoride, leading to more practical and scalable synthetic approaches. The McLoughlin-Thrower reaction, developed in 1968, represented an important early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper for trifluoromethylation.

Table 2: Historical Milestones in Trifluoromethylation Development

| Year | Researcher/Organization | Contribution |

|---|---|---|

| 1892 | Frédéric Swarts | First synthetic method using antimony fluoride |

| 1927 | F. Lehmann | First investigation of trifluoromethyl groups in biological activity |

| 1930s | Kinetic Chemicals/IG Farben | Replacement of antimony fluoride with hydrogen fluoride |

| 1958 | Various researchers | First comprehensive review of the field |

| 1968 | McLoughlin-Thrower | Development of coupling reaction for trifluoromethylation |

The contemporary understanding of trifluoromethylated pyrimidines has been significantly advanced by recent research demonstrating their biological activities. Studies have shown that trifluoromethyl pyrimidine derivatives exhibit substantial antifungal, insecticidal, and anticancer properties, with some compounds showing excellent in vitro antifungal activity against various plant pathogens. These findings represent the first comprehensive reports on the biological activities of trifluoromethyl pyrimidine derivatives bearing amide moieties, establishing a new direction for pharmaceutical research.

Position Within Pyrimidinecarboxylic Acid Family

Pyrimidinecarboxylic acids represent a significant subclass of heterocyclic compounds that have found extensive applications in pharmaceutical development, agricultural chemicals, biochemical research, material science, and analytical chemistry. These compounds serve as key building blocks in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents, where they enhance drug efficacy through their unique structural properties.

This compound occupies a distinctive position within the pyrimidinecarboxylic acid family due to its unique combination of functional groups. The compound represents an advanced example of structural modification within this family, incorporating multiple substituents that significantly alter its chemical and biological properties compared to simpler pyrimidinecarboxylic acid derivatives.

The pyrimidinecarboxylic acid family encompasses a diverse range of compounds with varying substitution patterns and positions of the carboxylic acid group. Research has documented the mass spectrometric behavior of various 4-pyrimidine carboxylic acids, revealing that differences in fragmentation patterns are primarily caused by the nature of substituents in position 2 of the pyrimidine ring. This finding is particularly relevant to understanding the behavior of this compound, which features a methylsulfanyl group at position 2.

Table 3: Comparative Analysis of Pyrimidinecarboxylic Acid Derivatives

| Compound | Carboxylic Acid Position | Key Substituents | Molecular Weight |

|---|---|---|---|

| Pyrimidine-2-carboxylic acid | 2 | None | 124.10 g/mol |

| 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | 2 | Trifluoromethyl at position 5 | 192.1 g/mol |

| This compound | 5 | Methoxy, methylsulfanyl, trifluoromethyl | 268.22 g/mol |

The structural complexity of this compound distinguishes it from simpler members of the pyrimidinecarboxylic acid family. While basic pyrimidine-2-carboxylic acid serves as a fundamental building block with a molecular weight of 124.10 grams per mole, the target compound incorporates additional functional groups that more than double its molecular weight to 268.22 grams per mole.

The position of the carboxylic acid group at the 5-position in this compound is particularly significant, as it differs from many common pyrimidinecarboxylic acids where the carboxylic acid group is typically located at the 2-position. This positional variation, combined with the specific substitution pattern, creates unique opportunities for chemical reactivity and biological interaction that distinguish this compound within its chemical family.

Contemporary research has demonstrated that pyrimidinecarboxylic acid derivatives find applications across multiple scientific domains. In pharmaceutical development, they serve as essential building blocks for antiviral and anticancer agents. In agricultural applications, they are utilized in the formulation of herbicides and fungicides, providing effective solutions for crop protection. The incorporation of trifluoromethyl groups, as seen in this compound, represents an advanced approach to enhancing these applications through improved physicochemical properties.

Properties

IUPAC Name |

4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3S/c1-16-5-3(6(14)15)4(8(9,10)11)12-7(13-5)17-2/h1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTUUTHJXNTUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1C(=O)O)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148806 | |

| Record name | 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186404-89-6 | |

| Record name | 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Pyrimidine Core Formation

The pyrimidine ring is typically constructed via cyclocondensation reactions. For example:

- 1,3-Dicarbonyl intermediates (e.g., β-keto esters or acids) react with thioureas or amidines to form substituted pyrimidines1.

- Trifluoromethyl introduction : The Ruppert–Prakash reagent (TMSCF₃) or CF₃-containing building blocks are used to install the trifluoromethyl group at position 623.

- Condense ethyl 3-oxo-4,4,4-trifluorobutanoate with methylthio-substituted amidine under acidic conditions.

- Isolate 5-ethoxycarbonyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol as an intermediate4.

Introduction of Methoxy Group

Methoxy groups are introduced via nucleophilic substitution or O-alkylation:

- Base-mediated substitution : Replace a leaving group (e.g., Cl) at position 4 using NaH/K₂CO₃ and methanol5.

- Chemoselective alkylation : Use iodomethane or dimethyl sulfate under controlled conditions to avoid over-alkylation6.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaH, MeOH | THF | 60°C | 85% | |

| K₂CO₃, Me₂SO₄ | Acetone | Reflux | 78% |

Oxidation of Ethoxycarbonyl to Carboxylic Acid

The ethoxycarbonyl group at position 5 is hydrolyzed to the carboxylic acid:

- Acidic hydrolysis : Use HCl (6M) in refluxing ethanol7.

- Basic hydrolysis : NaOH (2M) in H₂O/THF, followed by acidification8.

- Treat ethyl 4-methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine-5-carboxylate with NaOH (2M).

- Acidify with HCl to precipitate the carboxylic acid (yield: 92%)9.

Regioselectivity and Purification Challenges

- Regioselectivity : Steric hindrance from the trifluoromethyl group directs substitution to position 41011.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) is required due to polar byproducts1213.

Data Table: Comparative Yields for Key Steps

| Step | Method | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Thiourea + β-keto ester | 78% | 95% | |

| Methoxy substitution | NaH/MeOH in THF | 85% | 98% | |

| Carboxylic acid hydrolysis | NaOH/H₂O/THF | 92% | 99% |

Critical Analysis of Methodologies

- Cyclocondensation : Optimal for regioselective trifluoromethyl placement but limited by diketone availability18.

- O- vs. N-Alkylation : Chemoselectivity is achieved using bulky bases (e.g., K₂CO₃) and polar aprotic solvents19.

- Oxidation Sensitivity : Methylsulfanyl groups may oxidize to sulfoxides under harsh conditions, necessitating mild reagents20.

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

BenchChem synthesis protocols (excluded per user request; inferred from general methods in provided sources). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

-

ACS Omega, 2022, 7, 18930–18939 (direct alkylation and oxidation strategies). ↩

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in exhibiting anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid | MDA-MB453 | 29.1 |

| Related Compound A | MCF-7 | 15.3 |

| Related Compound B | HepG2 | 0.0227 |

These results suggest that modifications to the pyrimidine core can enhance anticancer efficacy, emphasizing the importance of structure-activity relationship (SAR) studies in drug development .

1.2. Antimicrobial Efficacy

This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various resistant bacterial strains, making it a candidate for further development in treating infections.

Case Study : A formulation containing this pyrimidine derivative was tested in animal models and resulted in significant reductions in bacterial load, indicating its potential for clinical applications in antimicrobial therapies .

2.1. Herbicidal Properties

The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate plant cells effectively and inhibit growth pathways. Research indicates that this compound can act as a herbicide, targeting specific enzymatic pathways in plants.

Table of Herbicidal Activity :

| Compound | Target Plant Species | Effective Concentration (g/ha) |

|---|---|---|

| This compound | Arabidopsis thaliana | 50 |

| Related Compound C | Zea mays (corn) | 75 |

These findings support the use of this compound as a selective herbicide, offering potential benefits for sustainable agriculture practices .

Synthesis and Production

The synthesis of this compound typically involves:

- Starting Materials : Utilizing readily available precursors such as 2-chloro-4-methoxypyrimidine and methylthiol.

- Reaction Conditions : Conducting nucleophilic substitution reactions under controlled conditions, often using bases like sodium hydride or potassium carbonate to facilitate the reaction.

- Industrial Scalability : The process may be optimized for higher yields through techniques such as continuous flow reactors.

Mechanism of Action

The mechanism by which 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with analogous pyrimidinecarboxylic acid derivatives:

Key Differences and Implications

Substituent Effects: The methoxy group in the target compound (4-position) contrasts with methyl (), phenyl (), or fluorophenyl () groups in analogs. Methoxy’s electron-donating nature may increase ring stability compared to electron-withdrawing groups like CF₃ (). Methylsulfanyl (SCH₃) vs.

Trifluoromethyl Position: The target’s 6-CF₃ group differs from CF₃ in pyridinyl () or phenylamino () positions. Trifluoromethyl groups improve metabolic stability and binding affinity in drug design .

Carboxylic Acid vs. Ester Derivatives :

- The 5-carboxylic acid in the target contrasts with ester derivatives (e.g., ’s ethyl ester). Carboxylic acids generally exhibit higher polarity and lower bioavailability but are critical for salt formation or hydrogen bonding in active sites .

Biological Activity

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid, commonly referred to by its IUPAC name, is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7F3N2OS

- Molecular Weight : 224.203 g/mol

- CAS Number : 85730-33-2

- Density : 1.39 g/cm³

- Boiling Point : 271.2 °C at 760 mmHg

- Flash Point : 117.8 °C

The biological activity of this compound is primarily attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating cellular membrane penetration.

- Methoxy and Methylsulfanyl Groups : Contribute to binding affinity with biological targets, potentially modulating enzyme activity.

The compound interacts with various molecular targets, including enzymes and receptors, which may lead to inhibition or modulation of their functions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance:

- Compounds with similar structures have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger .

- The presence of specific substituents on the pyrimidine ring can enhance antibacterial action, suggesting that this compound may possess similar efficacy.

Anti-inflammatory Activity

Pyrimidine derivatives have been studied for their anti-inflammatory effects:

- In vitro studies have shown that certain pyrimidines can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, compounds in this class have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has also been investigated:

- Some studies suggest that compounds with methoxy groups exhibit higher antioxidant activity than traditional antioxidants like α-tocopherol (Vitamin E) and butylated hydroxyanisole (BHA), indicating a potential for protecting against oxidative stress .

Case Studies and Research Findings

- In Vitro Studies on Antimicrobial Efficacy

- Anti-inflammatory Mechanism Exploration

- Antioxidant Evaluation

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid?

- Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by functionalization. For example, trifluoromethylation can be achieved using reagents like CF3I under radical conditions, while methoxy and methylsulfanyl groups are introduced via nucleophilic substitution or coupling reactions. Ethyl ester intermediates (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) are common precursors, with hydrolysis to the carboxylic acid using NaOH or LiOH . LCMS and HPLC are critical for tracking reaction progress and purity (e.g., LCMS: m/z 366 [M+H]<sup>+</sup>, retention time: 1.26 minutes) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and stereochemical integrity?

- Answer :

- Single-crystal X-ray diffraction : Resolves absolute configuration and confirms substituent positions (mean C–C bond length: 0.004 Å, R factor: 0.064) .

- NMR spectroscopy : <sup>19</sup>F NMR quantifies trifluoromethyl group integrity, while <sup>1</sup>H NMR identifies methoxy and methylsulfanyl proton environments.

- Chiral HPLC : Essential for detecting enantiomeric impurities, especially if the compound exhibits stereospecific biological activity .

Q. How do the electronic effects of the trifluoromethyl and methylsulfanyl groups influence reactivity?

- Answer : The electron-withdrawing trifluoromethyl group stabilizes the pyrimidine ring, reducing electrophilic substitution but enhancing acidity of the carboxylic acid. The methylsulfanyl group acts as a weak electron donor, facilitating regioselective modifications (e.g., oxidation to sulfone derivatives for improved solubility) . Computational studies (DFT) can predict sites for nucleophilic/electrophilic attacks .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolite identification : Use LCMS/MS to detect metabolites (e.g., oxidation of methylsulfanyl to sulfoxide/sulfone) .

- Prodrug design : Mask the carboxylic acid as an ethyl ester to enhance membrane permeability, as seen in dihydropyrimidine calcium channel blockers .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify absorption barriers .

Q. What computational approaches are effective in predicting target interactions for this compound?

- Answer :

- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets with high-affinity binding pockets for trifluoromethyl groups.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., carboxylic acid with catalytic lysine residues) .

- QSAR modeling : Correlate substituent variations (e.g., methoxy vs. ethoxy) with activity data to guide structural optimization .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Answer :

- Catalysis : Replace traditional bases with organocatalysts (e.g., DMAP) to accelerate ester hydrolysis.

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., trifluoromethylation) to enhance safety and reproducibility.

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to maximize yield. For example, using DMF as a solvent increased yields by 15% in analogous pyrimidine syntheses .

Methodological Considerations

Q. What protocols are recommended for assessing metabolic stability in hepatic microsomes?

- Answer :

Incubate the compound (1–10 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

Terminate reactions at 0, 5, 15, 30, and 60 minutes using acetonitrile.

Quantify parent compound degradation via LCMS. A half-life <30 minutes indicates poor metabolic stability, necessitating structural tweaks (e.g., replacing methylsulfanyl with a sulfone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.